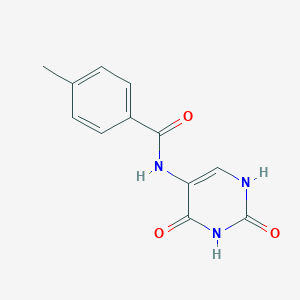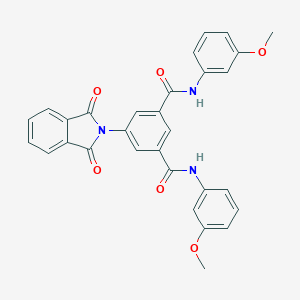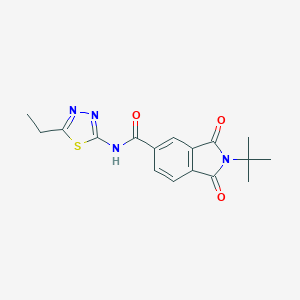
3-(butanoylamino)-N-(2-methylpropyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(butanoylamino)-N-(2-methylpropyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. This compound is also known as BAY 73-6691 and is widely used in scientific research for its potential therapeutic properties.
作用机制
The mechanism of action of 3-(butanoylamino)-N-(2-methylpropyl)benzamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also inhibit the production of certain inflammatory cytokines, which can help reduce inflammation in the body.
Biochemical and Physiological Effects:
Studies have shown that 3-(butanoylamino)-N-(2-methylpropyl)benzamide has a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation in the body, and improve insulin sensitivity in diabetic patients. This compound has also been shown to have a protective effect on the cardiovascular system and may help prevent the development of atherosclerosis.
实验室实验的优点和局限性
One of the advantages of using 3-(butanoylamino)-N-(2-methylpropyl)benzamide in lab experiments is its potential therapeutic properties. This compound has been shown to have anti-cancer, anti-inflammatory, and anti-angiogenic properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 3-(butanoylamino)-N-(2-methylpropyl)benzamide. One of the most promising areas of research is the development of new drugs that are based on this compound. Researchers are also interested in studying the potential use of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
合成方法
The synthesis of 3-(butanoylamino)-N-(2-methylpropyl)benzamide involves the reaction of 2-methylpropylamine with 3-(chloroacetyl)benzoic acid in the presence of a base. The resulting product is then treated with butyric anhydride to obtain the final product. This process yields a white crystalline solid that is soluble in organic solvents.
科学研究应用
3-(butanoylamino)-N-(2-methylpropyl)benzamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-cancer, anti-inflammatory, and anti-angiogenic properties. This compound has also been studied for its potential use in treating cardiovascular diseases, diabetes, and neurological disorders.
属性
产品名称 |
3-(butanoylamino)-N-(2-methylpropyl)benzamide |
|---|---|
分子式 |
C15H22N2O2 |
分子量 |
262.35 g/mol |
IUPAC 名称 |
3-(butanoylamino)-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C15H22N2O2/c1-4-6-14(18)17-13-8-5-7-12(9-13)15(19)16-10-11(2)3/h5,7-9,11H,4,6,10H2,1-3H3,(H,16,19)(H,17,18) |
InChI 键 |
PYLMJNLZMFCANH-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)NCC(C)C |
规范 SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)NCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-(1,3-benzothiazol-2-yl)-2-[3-(1,3-benzothiazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303074.png)
![3-methyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B303075.png)
![N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B303076.png)
![2-methyl-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B303078.png)


![methyl 3-[(3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-{[3-(methoxycarbonyl)anilino]carbonyl}benzoyl)amino]benzoate](/img/structure/B303082.png)

![3-fluoro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B303086.png)
![N-[4-benzoyl-2-({[(4-methylphenyl)sulfanyl]acetyl}amino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B303088.png)
![4-({[(2,6-Dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B303090.png)

![2-(2,5-dimethylphenoxy)-N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B303094.png)